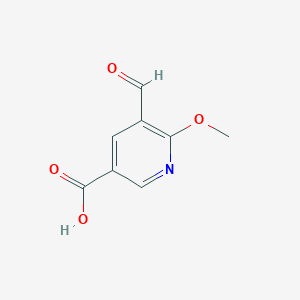![molecular formula C12H10F3N3O2S B2547241 5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-2,1,3-benzothiadiazole CAS No. 2034261-42-0](/img/structure/B2547241.png)
5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-2,1,3-benzothiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-2,1,3-benzothiadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a benzothiadiazole core, which is known for its electron-accepting capabilities, coupled with a trifluoroethoxy-substituted azetidine moiety, adding to its chemical versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the azetidine ring. The azetidine ring can be synthesized through a nucleophilic substitution reaction involving 2,2,2-trifluoroethanol and an appropriate azetidine precursor under basic conditions . The benzothiadiazole core is then introduced through a coupling reaction, often facilitated by a palladium catalyst under inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzothiadiazole core, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-2,1,3-benzothiadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The benzothiadiazole core can participate in electron transfer reactions, influencing cellular redox states and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,2,2-trifluoroethoxy)azetidine: Shares the trifluoroethoxy-azetidine moiety but lacks the benzothiadiazole core.
2,5-bis(2,2,2-trifluoroethoxy)phenyl-linked 1,3-benzothiadiazole: Contains a similar benzothiadiazole core but with different substituents.
Uniqueness
5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-2,1,3-benzothiadiazole is unique due to its combination of a trifluoroethoxy-azetidine moiety with a benzothiadiazole core. This unique structure imparts distinct electronic properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2S/c13-12(14,15)6-20-8-4-18(5-8)11(19)7-1-2-9-10(3-7)17-21-16-9/h1-3,8H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDNXQMRJJUHAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-one](/img/structure/B2547160.png)
![N-(4-fluorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2547161.png)

![7-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-8-methyl-2H-chromen-2-one](/img/structure/B2547164.png)

![Benzo[d][1,3]dioxol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2547167.png)
methanone](/img/structure/B2547169.png)

![{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride](/img/structure/B2547173.png)


![N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2547179.png)
